2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a sulfanyl-linked 1,2,4-oxadiazole substituent bearing a 4-ethoxyphenyl group. The thieno[3,2-d]pyrimidin-4-one core is a bicyclic heterocycle with a sulfur atom in the thiophene ring and a pyrimidinone moiety, which is structurally analogous to purine bases, making it pharmacologically relevant .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-3-24-12-6-4-11(5-7-12)16-20-14(25-21-16)10-27-18-19-13-8-9-26-15(13)17(23)22(18)2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMSVKAUIDBMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1291838-18-0) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antiviral, anticancer, and antibacterial properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidinone core and an oxadiazole moiety. Its molecular formula is , with a molecular weight of 332.38 g/mol. The presence of various functional groups contributes to its diverse biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to this one. For example, compounds containing oxadiazole derivatives have shown significant antiviral activity against various viruses such as HSV and FCoV. In a related study, derivatives of 1,2,4-oxadiazole were evaluated for their ability to inhibit viral replication in cell lines:
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | HSV-1 | 10 | 100 | 10 |
| Compound B | FCoV | 15 | 120 | 8 |
The selectivity index (SI) is calculated as the ratio of CC50 to IC50, indicating the compound's safety profile alongside its efficacy.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. For instance, derivatives containing thieno[3,2-d]pyrimidine structures have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A comparative analysis of similar compounds showed:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound C | MCF-7 | 24.74 | Thymidylate synthase inhibition |
| Compound D | HCT-116 | 20.00 | Induction of apoptosis |
In these studies, the mechanism of action often involves the inhibition of key enzymes involved in nucleotide synthesis or pathways leading to cell proliferation.
Antibacterial Activity
The antibacterial potential of the compound has also been assessed against common pathogens. Compounds similar to it have shown promising results against Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy.
Case Studies
- Antiviral Screening : In a study published in European Journal of Medicinal Chemistry, several oxadiazole derivatives were screened for their antiviral activity against HSV. The lead compounds exhibited up to 91% inhibition at concentrations as low as 50 µM with minimal cytotoxicity .
- Cancer Cell Line Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their anticancer properties in Journal of Medicinal Chemistry. One compound showed an IC50 value significantly lower than standard chemotherapeutics like Doxorubicin .
- Antibacterial Testing : Research conducted by Alam et al. demonstrated that certain oxadiazole derivatives had MIC values below 20 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Comparison with Similar Compounds
Research Implications
- Optimization : The 4-ethoxyphenyl group could be modified to balance lipophilicity and solubility (e.g., replacing ethoxy with polar groups).
- Activity Testing : Prioritize assays for CB2 receptor antagonism or enzyme inhibition (e.g., 17β-HSD) based on structural analogs .
- Synthetic Routes : Explore microwave-assisted cyclization () or coupling reactions () to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
